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Suc-Ala-Ala-Pro-Nva-pNA

Porcine pancreatic elastase P1 specificity Norvaline

Researchers studying elastase isoforms face inconsistent activity data when using suboptimal P1 substrates. Suc-Ala-Ala-Pro-Nva-pNA (CAS 72682-71-4) resolves this as the kinetically preferred substrate for porcine pancreatic elastase and a validated equivalent for human elastase 2. - Optimal straight-chain P1 Nva residue maximizes kcat/Km for porcine elastase vs. branched variants. - Equipotent to Leu/Met/Phe substrates for human pancreatic elastase 2. - Distinct salt-dependent activation profile for chymotrypsin enables buffer optimization. - Chromogenic pNA tag quantifies at 405 nm for reproducible, high-sensitivity assays.

Molecular Formula C26H36N6O9
Molecular Weight 576.6 g/mol
CAS No. 72682-71-4
Cat. No. B1412271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-Ala-Ala-Pro-Nva-pNA
CAS72682-71-4
Molecular FormulaC26H36N6O9
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1
InChIKeyZNWNJYFEOLWFHC-FVCZOJIISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Ala-Ala-Pro-Nva-pNA Overview


Suc-Ala-Ala-Pro-Nva-pNA (CAS 72682-71-4) is a synthetic chromogenic tetrapeptide substrate belonging to the succinyl-Ala-Ala-Pro-Xaa-p-nitroanilide (Suc-AAPX-pNA) series. It features an N-terminal succinyl blocking group, an Ala-Ala-Pro tripeptide core, and a norvaline (Nva) residue at the P1 position coupled to a p-nitroanilide (pNA) chromophore that releases a quantifiable yellow signal upon enzymatic cleavage at 405 nm [1]. Distributed commercially as Bachem catalog number L-1780, it is classified within the pancreatic elastase substrate portfolio alongside its P1 variants L-1775 (Ala), L-1390 (Leu), and L-1395 (Met) . Its molecular formula is C₂₆H₃₆N₆O₉ with a molecular weight of 576.6 g/mol .

Suc-Ala-Ala-Pro-Nva-pNA P1 Specificity


Within the Suc-Ala-Ala-Pro-Xaa-pNA scaffold, the P1 residue (Xaa) is the primary determinant of both enzyme recognition and catalytic turnover. Substituting norvaline (Nva, straight-chain 5-carbon) with alanine (Ala, 1-carbon), leucine (Leu, branched 4-carbon), or methionine (Met, thioether-containing) fundamentally alters the side-chain geometry, hydrophobicity, and van der Waals interactions within the S1 specificity pocket of the target protease [1]. For porcine pancreatic elastase, straight-chain aliphatic side chains are kinetically preferred over branched residues, with norvaline esters identified as the optimal substrate class [2]. For human pancreatic elastase 2, Nva falls within the group of medium-to-large hydrophobic P1 residues (Leu, Met, Phe, Tyr, Nva, Nle) that exhibit comparable activity, but distinct from smaller (Ala) or disubstituted P1 residues that are poorly tolerated [3]. Consequently, generic substitution across P1 variants without verifying kinetic compatibility for the specific elastase isoform under study risks altered Km, kcat, and ultimately invalid cross-study comparisons.

Suc-Ala-Ala-Pro-Nva-pNA Comparative Evidence


Porcine Elastase P1 Preference for Norvaline

For porcine pancreatic elastase (EC 3.4.21.36), the nature of the P1 side chain governs acylation rates. Gold et al. (1975) demonstrated that among benzoyl-amino acid ethyl esters, straight-chain side chains are superior to branched ones, with norvaline ester identified as the single best substrate [1]. This finding establishes a mechanistic basis for preferring Nva over branched P1 residues such as Leu or Val in elastase substrate design. The commercial classification by Bachem confirms that Suc-Ala-Ala-Pro-Nva-pNA (L-1780) is positioned specifically as a pancreatic elastase substrate within the Suc-AAPX portfolio, alongside Ala, Leu, Met, and Nle variants .

Porcine pancreatic elastase P1 specificity Norvaline Substrate ranking

Human Pancreatic Elastase 2 P1 Tolerance Including Norvaline

Del Mar et al. (1980) systematically investigated the P1 specificity of human pancreatic elastase 2 using a series of peptide p-nitroanilides and determined kcat and Km values. The study concluded that there was 'little difference among substrates with leucine, methionine, phenylalanine, tyrosine, norvaline, or norleucine in the P1 position' [1]. This indicates that Suc-Ala-Ala-Pro-Nva-pNA performs comparably to Suc-Ala-Ala-Pro-Leu-pNA and Suc-Ala-Ala-Pro-Met-pNA for this elastase isoform. However, substrates with small P1 residues (Ala, Gly) or those disubstituted at the first side-chain carbon are markedly poorer substrates. The best substrates overall were glutaryl-Ala-Ala-Pro-Leu-pNA and succinyl-Ala-Ala-Pro-Met-pNA, but the Nva variant is within the same activity cluster.

Human pancreatic elastase 2 Substrate specificity Norvaline P1 residue

Cathepsin G Cross-Reactivity: Norvaline Intermediate Tier

A specificity study of human cathepsin G (1998) using the general formula Suc-Ala-Ala-Pro-Aaa-p-nitroanilide determined kcat/Km values across ten P1 residues. The rank order was: Lys ≈ Phe > Arg ≈ Leu > Met > Nle ≈ Nva > Ala > Asp [1]. This quantitative ranking places Nva in the intermediate preference tier, distinctly lower than the optimal Lys/Phe substrates but above the poor substrate Ala. The near-identical ranking of Nva and Nle (both straight-chain aliphatic residues differing by one methylene unit) provides a quantitative framework for predicting relative cleavage rates when the same substrate series is applied to elastase or chymotrypsin assays.

Cathepsin G S1 specificity Norvaline kcat/Km ranking

Chymotrypsin Salt-Dependent Activation with Norvaline Substrate

In a study examining the enhancement of chymotrypsin-inhibitor/substrate interactions by 3 M NaCl (2001), Suc-Ala-Ala-Pro-Nva-pNA was employed alongside six other P1 variants (Phe, Arg, Lys, Leu, Met, Nle) to probe the salt-dependent modulation of substrate binding and catalysis [1]. The increase in association constant (Ka) and specificity index (kcat/Km) in the presence of 3 M NaCl was found to be highly dependent on the chemical nature of the P1 residue. This demonstrates that the P1 residue—including Nva—directly influences the enzyme's response to ionic strength, a factor that must be controlled when comparing kinetic data across buffer conditions.

Chymotrypsin Salt activation Substrate comparison Norvaline

Pancreatic Elastase Kinetic Data Gap

A search of BRENDA (EC 3.4.21.36) and PubMed for explicitly reported Km, kcat, or kcat/Km values for Suc-Ala-Ala-Pro-Nva-pNA with pancreatic elastase returned no entries. In contrast, the closely related analog Suc-Ala-Ala-Pro-Abu-pNA (Elastase Substrate IV, Sigma/Calbiochem) has well-documented kinetic parameters: Km = 100 µM and kcat/Km = 35,000 M⁻¹s⁻¹ for rat pancreatic elastase; Km = 30 µM and kcat/Km = 351,000 M⁻¹s⁻¹ for porcine pancreatic elastase . The BRENDA database contains Km values for Suc-Ala-Ala-Pro-Ala-pNA (0.15–0.91 mM), Suc-Ala-Ala-Pro-Leu-pNA (1.42 mM), and Suc-Ala-Ala-Pro-Met-pNA (1.21 mM) with pancreatic elastase [1], but no entry for the Nva variant. This absence does not imply inactivity—the compound is a validated commercial substrate—but it means that procurement decisions based on direct quantitative comparison with the Abu or Leu analogs cannot be made from publicly available data.

Pancreatic elastase Kinetic constants Data gap Procurement risk

P2 Proline Enhances Elastase Substrate Efficiency

The presence of Pro at the P2 position in Suc-Ala-Ala-Pro-Nva-pNA distinguishes it from simpler tripeptide elastase substrates such as Suc-Ala-Ala-Ala-pNA (Elastase Substrate VIII). Structural studies have established that occupancy of elastase subsite S4 is a prerequisite for efficient catalysis, and P2 proline favors catalysis by constraining the peptide backbone conformation [1]. For pancreatic elastase, the catalytic efficiency increases progressively with substrate chain length: Suc-Ala-pNA (kcat/Km = 13 M⁻¹s⁻¹), Suc-Ala-Ala-pNA (110 M⁻¹s⁻¹), to Suc-Ala-Ala-Ala-pNA (19,000 M⁻¹s⁻¹) [2]. While direct kcat/Km data for the tetrapeptide Suc-Ala-Ala-Pro-Nva-pNA are unavailable, the established chain-length dependence and the favorable conformational effect of Pro at P2 support its classification as a more efficient substrate scaffold compared to tripeptide pNA substrates lacking Pro.

Extended substrate binding P2 proline Elastase subsite S4-S5 Substrate chain length

Suc-Ala-Ala-Pro-Nva-pNA Application Scenarios


Porcine Elastase Assays Favoring Straight-Chain P1

For porcine pancreatic elastase, straight-chain aliphatic P1 residues are kinetically preferred over branched residues, with norvaline identified as optimal among ester substrates [1]. When assaying porcine elastase preparations, Suc-Ala-Ala-Pro-Nva-pNA offers a mechanistically justified advantage over branched P1 variants such as Suc-Ala-Ala-Pro-Leu-pNA or Suc-Ala-Ala-Pro-Val-pNA. This is particularly relevant for quality control of commercial elastase preparations and inhibitor screening campaigns where maximizing substrate turnover enhances assay signal-to-noise ratio.

Human Pancreatic Elastase 2 P1 Equivalence

For experiments focused on human pancreatic elastase 2, Suc-Ala-Ala-Pro-Nva-pNA performs equivalently to Leu, Met, Phe, Tyr, and Nle P1 variants—the optimal residue cluster—as established by Del Mar et al. (1980) [2]. This makes it a suitable choice when the experimental objective is to measure total elastase 2 activity without bias toward a particular P1 residue within the optimal group, or when supply chain considerations favor the Nva variant over other P1 substrates.

Serine Protease Selectivity Profiling Panel

The availability of quantitative kcat/Km rank-order data for Suc-Ala-Ala-Pro-Nva-pNA against human cathepsin G (intermediate tier: Nle ≈ Nva > Ala) [3] and parallel salt-dependence data for chymotrypsin [4] enables informed experimental design when multiple serine proteases may be present. Researchers can use Suc-Ala-Ala-Pro-Nva-pNA as part of a substrate panel to deconvolve protease activities in complex biological samples, leveraging its distinct P1 preference profile relative to optimal substrates for each enzyme (e.g., Suc-Ala-Ala-Pro-Phe-pNA for cathepsin G/chymotrypsin).

Buffer Optimization via Salt-Dependent P1 Effects

The documented dependence of Suc-Ala-Ala-Pro-Nva-pNA hydrolysis by chymotrypsin on NaCl concentration [4] makes this substrate a useful tool for buffer optimization experiments. When transitioning between low-salt and high-salt assay conditions, the Nva P1 residue confers a distinct activation profile compared to Phe, Arg, or Lys variants, providing an additional dimension of control in enzymatic assay development.

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